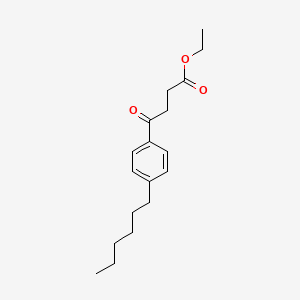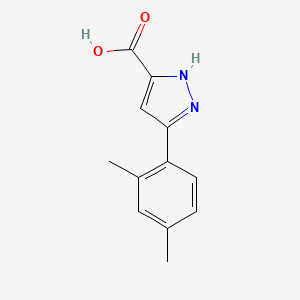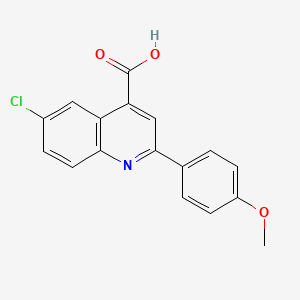
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O1. It belongs to the class of compounds known as quinazolinones, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone group1. Quinazolinones and their derivatives are known to possess a wide range of pharmacological and biological properties such as anti-inflammatory, antitumor, anticancer, antibacterial, and diuretic activities2.
Synthesis Analysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, typically involves a one-pot, three-component reaction of isatoic anhydride, amines, and aldehydes3. This method is considered efficient and eco-friendly, especially when using 2-methyl tetrahydrofuran (2-MeTHF) as an alternative solvent to tetrahydrofuran (THF) in the first step2.
Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one consists of a quinazolinone ring substituted by ethyl and methyl groups1. The exact structure can be confirmed using various spectroscopic techniques including EI-MS, HREI-MS, 1H, and 13C-NMR2.
Chemical Reactions Analysis
2,3-Dihydroquinazolin-4(1H)-one derivatives can undergo various chemical reactions. For instance, they can be oxidized to their corresponding quinazolin-4(3H)-one analogues3. They can also react with different reagents such as acetylacetone, ethyl acetoacetate, and diethylmalonate in the presence of sodium ethoxide to afford alkylation products4.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one can be found in databases like PubChem1. However, the specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved literature.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Quinazolinone derivatives have been used in the development of various drugs . They have shown potential in treating conditions such as lung cell cancer, high blood pressure, and several other types of cancer .
- The methods of application or experimental procedures often involve chemical synthesis and biological testing .
- The outcomes of these applications have led to the development of commercially available drugs .
-
Organic Synthesis
- Quinazolinones are valuable intermediates in organic synthesis . They have been used in the preparation of 2-substituted-4 (3H)-quinazolinone, 3-substituted-4 (3H)-quinazolinone and 2,3-disubstituted-4 (3H)-quinazolinone derivatives .
- The methods of application often involve chemical reactions such as amidation and cyclization .
- The outcomes of these applications have led to the development of various quinazolinone derivatives .
-
Biological Research
- Quinazolinone derivatives have shown a diverse range of biological properties . They have been used in research related to analgesic, anti-inflammatory and anticancer activities, as well as antimicrobial activity .
- The methods of application often involve biological testing and analysis .
- The outcomes of these applications have contributed to our understanding of the biological properties of quinazolinone derivatives .
-
Drug Design
- Quinazolinone derivatives, including 2,3-Dihydroquinazolin-4(1H)-one (DHQ), are used as a core structural component in various biologically active compounds . They are used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- The methods of application often involve chemical synthesis and biological testing .
- The outcomes of these applications have led to the development of various biologically active compounds .
-
Anti-Leishmanial Agents
- 2,3-Dihydroquinazolin-4(1H)-one derivatives have been reported as a new class of anti-leishmanial agents . Two derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one) were prepared that show promising in silico anti-leishmanial activities .
- Molecular docking was performed against the Leishmanial key proteins including Pyridoxal Kinase and Trypanothione Reductase . The stability of the ligand-protein complexes was further studied by 100 ns MD simulations and MM/PBSA calculations for both compounds .
- In vitro studies also agree with the in-silico results where IC50 for 3a and 3b was 1.61 and 0.05 µg/mL, respectively .
-
Antitumor, Antioxidant, and Anticancer Agents
-
Antibacterial and Antifungal Agents
-
Anticonvulsant and Antihypertension Drugs
-
5-Hydroxytryptamine (5-HT) Receptor Ligand
Safety And Hazards
The safety and hazards associated with 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one are not explicitly mentioned in the retrieved literature. It’s always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
Quinazolinone derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, have shown promising biological activities, suggesting their potential as therapeutic agents6. Future research could focus on exploring their biological activities further and optimizing their synthesis for potential drug development2.
Eigenschaften
IUPAC Name |
2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBFJHZALSDBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402379 |
Source


|
| Record name | SBB056413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one | |
CAS RN |
1012-59-5 |
Source


|
| Record name | SBB056413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



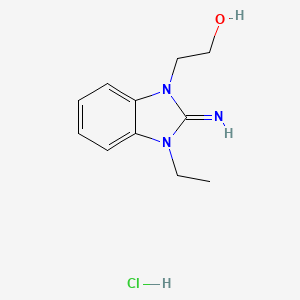
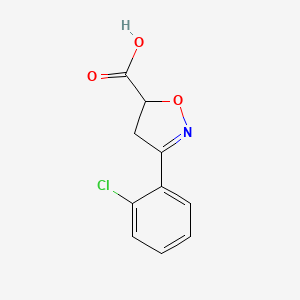
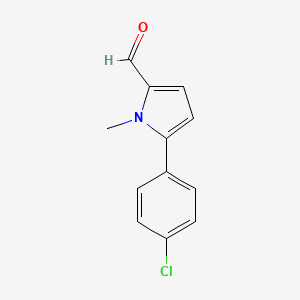
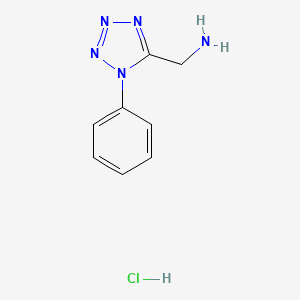
![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)
![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)
